N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 85031-42-1
VCID: VC3802701
InChI: InChI=1S/C15H19NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-10H,3,6-7,11-12H2,1H3
SMILES: CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide

CAS No.: 85031-42-1

Cat. No.: VC3802701

Molecular Formula: C15H19NO

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide - 85031-42-1

Specification

CAS No. 85031-42-1
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
IUPAC Name N-benzyl-N-(cyclohexen-1-yl)acetamide
Standard InChI InChI=1S/C15H19NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-10H,3,6-7,11-12H2,1H3
Standard InChI Key OVAGHKXCGNORSW-UHFFFAOYSA-N
SMILES CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2
Canonical SMILES CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2

Introduction

Structural and Molecular Characteristics

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide (C₁₅H₁₉NO, MW: 229.32 g/mol) features a planar acetamide group (-N-C(=O)-CH₃) linked to a benzyl (C₆H₅CH₂-) and a cyclohex-1-en-1-yl group. The cyclohexene ring introduces partial unsaturation, enabling π-π interactions and influencing stereoelectronic properties . Key structural parameters include:

PropertyValueSource
Density1.09 g/cm³
Boiling Point499.3°C at 760 mmHg
Refractive Index1.561
Flash Point255.8°C
Vapor Pressure4.19E-10 mmHg at 25°C

The molecule adopts a twisted conformation due to steric hindrance between the benzyl and cyclohexenyl groups, as evidenced by NMR studies showing distinct rotamer populations .

Synthesis and Optimization

Radical Cyclization Approaches

N-Allyl-N-(2-halobenzyl)acetamides undergo photostimulated 6-exo or 7-endo radical cyclization in liquid ammonia with nucleophiles (e.g., Me₃Sn⁻, Ph₂P⁻), yielding tetrahydroisoquinolines and benzazepines. For example, irradiation of N-allyl-N-(2-chlorobenzyl)acetamide with Me₃Sn⁻ produces N-benzyl-N-(6-(trimethylstannyl)cyclohex-2-en-1-yl)acetamide in 30% yield .

Electrophilic Functionalization

Electrochemical bromination of enamides using NaBr in DMF enables selective β-bromination. This method achieves >75% yields for derivatives like N-benzyl-N-(1-phenyltridec-1-en-1-yl)acetamide .

Metathesis Strategies

Ring-closing metathesis (RCM) of diallyl acetamides catalyzed by Grubbs II generates cyclohexenyl frameworks. For instance, N-benzyl-2,2,2-tribromo-N-(cyclohex-2-en-1-yl)acetamide is synthesized via RCM in 89% yield .

Chemical Reactivity and Applications

Tandem Cyclization-SRN1 Reactions

The cyclohexenyl moiety facilitates tandem cyclization-SRN1 reactions, producing bioactive alkaloid analogs. For example, 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit antitumor and anti-HIV activities .

Atropisomerism and Rotational Barriers

The N–C(cyclohexenyl) bond exhibits rotational barriers (ΔG‡ = 20–31 kcal/mol), enabling isolation of atropisomers. Tertiary enamides with four substituents display half-lives up to 99 years at 298 K, making them valuable chiral building blocks .

Pharmaceutical Intermediates

This compound serves as a precursor to lacosamide, an anticonvulsant. The synthetic route involves:

  • Bromination of N-benzyl-N-(cyclohex-1-en-1-yl)acetamide

  • Azide substitution and hydrogenation to form 2-amino-N-benzyl-3-hydroxypropanamide

  • Methoxylation and acetylation .

Biological Activity

Acetylcholinesterase (AChE) Inhibition

Coumarin-thiazole derivatives incorporating this scaffold show nanomolar AChE inhibition (e.g., 6c, IC₅₀ = 43 nM). Kinetic studies confirm mixed-type inhibition, with the cyclohexenyl group enhancing binding to the catalytic triad .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator